
Seretide
Übersicht
Beschreibung
Seretide is a combination medication used primarily for the treatment of asthma and chronic obstructive pulmonary disease (COPD). It contains two active ingredients: salmeterol and fluticasone propionate. Salmeterol is a long-acting beta-2 adrenergic receptor agonist, while fluticasone propionate is an inhaled corticosteroid. Together, these components help to reduce inflammation and relax the muscles in the airways, making it easier to breathe .
Wirkmechanismus
Target of Action
Seretide, also known as Advair, is a combination medication that contains two active ingredients: salmeterol and fluticasone propionate .
- Salmeterol is a long-acting beta-2 adrenergic receptor agonist (LABA) that binds to the beta-2 adrenergic receptors in the bronchial musculature .
- Fluticasone propionate is a potent glucocorticoid that has anti-inflammatory action within the lungs .
Mode of Action
The two components of this compound have differing modes of action :
- Salmeterol provides symptomatic relief by relaxing the muscles around the airways so that they open up and you can breathe more easily . It has a longer duration of action than short-acting beta-2 adrenergic receptor agonists, providing bronchodilation lasting for approximately 12 hours .
- Fluticasone propionate improves lung function and prevents exacerbations of the condition. It reduces the release of chemical mediators of inflammation and reduces the swelling of the airways .
Biochemical Pathways
The biochemical pathways affected by this compound involve the beta-2 adrenergic receptor pathway and the glucocorticoid receptor pathway .
- Salmeterol activates the beta-2 adrenergic receptors, leading to relaxation of bronchial smooth muscle, inhibition of release of mast cell mediators, and other effects that result in bronchodilation .
- Fluticasone propionate binds to glucocorticoid receptors, leading to changes in gene transcription, decreased production of inflammatory mediators, and reduced inflammation .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME) properties. It’s important to note that the bioavailability of a drug can be influenced by various factors, including its physicochemical properties, formulation, route of administration, and patient-specific factors .
Result of Action
The combined action of salmeterol and fluticasone propionate in this compound results in improved control of asthma and chronic obstructive pulmonary disease (COPD) symptoms . Salmeterol provides long-lasting bronchodilation and symptom relief, while fluticasone propionate reduces inflammation in the airways, leading to reduced symptoms and exacerbations of the condition .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as the presence of other medications, patient adherence to medication, and individual patient characteristics (such as age, genetic factors, and disease severity) can influence the action and efficacy of this compound . .
Biochemische Analyse
Biochemical Properties
Seretide plays a crucial role in biochemical reactions related to respiratory function. Salmeterol, one of the active components, interacts with beta-2 adrenergic receptors on the surface of bronchial smooth muscle cells. This interaction leads to the activation of adenylate cyclase, which increases cyclic adenosine monophosphate (cAMP) levels, resulting in bronchodilation. Fluticasone propionate, the other active component, binds to glucocorticoid receptors in the cytoplasm of various cells, including immune cells. This binding inhibits the transcription of pro-inflammatory genes and promotes the expression of anti-inflammatory proteins, reducing inflammation in the airways .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In bronchial smooth muscle cells, salmeterol induces relaxation by increasing cAMP levels, which leads to the activation of protein kinase A (PKA) and subsequent phosphorylation of myosin light chain kinase. This process inhibits muscle contraction and promotes bronchodilation. Fluticasone propionate affects immune cells, such as macrophages and eosinophils, by reducing the production of inflammatory cytokines and chemokines. This results in decreased recruitment and activation of inflammatory cells in the airways, leading to reduced airway hyperresponsiveness and inflammation .
Molecular Mechanism
The molecular mechanism of this compound involves the binding interactions of its active components with specific biomolecules. Salmeterol binds to beta-2 adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cAMP levels. This cascade results in the activation of PKA, which phosphorylates target proteins involved in muscle relaxation. Fluticasone propionate binds to glucocorticoid receptors, forming a receptor-ligand complex that translocates to the nucleus. In the nucleus, this complex binds to glucocorticoid response elements on DNA, modulating the transcription of genes involved in inflammation and immune response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability of salmeterol and fluticasone propionate ensures sustained bronchodilation and anti-inflammatory effects for up to 12 hours after administration. Long-term use of this compound may lead to desensitization of beta-2 adrenergic receptors, reducing the bronchodilatory response. Additionally, prolonged use of fluticasone propionate can result in suppression of the hypothalamic-pituitary-adrenal (HPA) axis, leading to potential systemic side effects .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At therapeutic doses, this compound effectively reduces airway inflammation and hyperresponsiveness without significant adverse effects. At high doses, salmeterol may cause tachycardia and tremors due to excessive beta-2 adrenergic stimulation. Fluticasone propionate, at high doses, can lead to systemic corticosteroid effects, such as adrenal suppression and decreased bone mineral density .
Metabolic Pathways
This compound is involved in several metabolic pathways. Salmeterol is metabolized primarily by cytochrome P450 3A4 (CYP3A4) enzymes in the liver, resulting in the formation of inactive metabolites. Fluticasone propionate undergoes extensive first-pass metabolism in the liver, also primarily by CYP3A4, leading to the formation of inactive metabolites. These metabolic pathways ensure the clearance of the active components from the body, preventing accumulation and potential toxicity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. Salmeterol is distributed to bronchial smooth muscle cells, where it binds to beta-2 adrenergic receptors. Fluticasone propionate is distributed to various tissues, including the lungs, where it binds to glucocorticoid receptors. The distribution of these components ensures targeted action in the respiratory system, minimizing systemic exposure and side effects .
Subcellular Localization
The subcellular localization of this compound’s active components influences their activity and function. Salmeterol localizes to the plasma membrane of bronchial smooth muscle cells, where it interacts with beta-2 adrenergic receptors. Fluticasone propionate localizes to the cytoplasm and nucleus of immune cells, where it binds to glucocorticoid receptors and modulates gene expression. This subcellular localization ensures the precise targeting of this compound’s effects, enhancing its therapeutic efficacy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Seretide involves the synthesis of its two active ingredients, salmeterol and fluticasone propionate.
Fluticasone Propionate: Fluticasone propionate is synthesized through the esterification of fluticasone with propionic acid.
Industrial Production Methods
In industrial settings, the production of this compound involves the large-scale synthesis of salmeterol and fluticasone propionate, followed by their combination in specific ratios to form the final product. The active ingredients are formulated into a pressurized inhalation suspension or powder for inhalation .
Analyse Chemischer Reaktionen
Types of Reactions
Seretide undergoes various chemical reactions, primarily involving its active ingredients:
Oxidation: Fluticasone propionate can undergo oxidation reactions, leading to the formation of various metabolites.
Reduction: Salmeterol can undergo reduction reactions, although this is less common.
Substitution: Both salmeterol and fluticasone propionate can undergo substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions include various metabolites of fluticasone propionate and salmeterol, which are typically less active than the parent compounds .
Wissenschaftliche Forschungsanwendungen
Asthma Management
Efficacy in Primary Care
A study conducted in a primary care setting demonstrated that Seretide significantly improved asthma control among patients with persistent symptoms despite regular inhaled corticosteroid therapy. Over a 19-month period, patients using this compound showed reduced symptom scores, decreased reliance on rescue medications, and lower daily inhaled corticosteroid dosages compared to those not using this compound. The mean treatment costs were also reduced over time, indicating cost-effectiveness alongside clinical benefits .
Pediatric Use
A six-month study assessed the safety and efficacy of this compound in children aged 4 to 11 years with persistent asthma. Results indicated that this compound was effective in controlling asthma symptoms compared to fluticasone alone, with a favorable safety profile .
Chronic Obstructive Pulmonary Disease (COPD)
Mechanisms of Action
Research has focused on understanding the mechanisms by which this compound alleviates symptoms in COPD patients. A study highlighted that while airway dilation is a known effect, there may be additional immune-modulating or anti-inflammatory mechanisms at play that have yet to be fully elucidated .
Long-term Benefits
Long-term studies have shown that patients with COPD who use this compound experience better lung function and quality of life compared to those on other treatments. The combination therapy helps reduce exacerbations and hospitalizations due to its dual action on airway inflammation and bronchoconstriction .
Comparative Efficacy
A comparative trial involving generic versus brand-name formulations found that while both improved respiratory volumes and quality of life, the brand-name this compound was more effective than the generic counterpart in enhancing lung function metrics such as FEV1 (Forced Expiratory Volume in 1 second) and overall symptom control .
Safety Profile
The safety of this compound has been extensively studied across various populations. In pediatric studies, it was found to have a comparable safety profile to fluticasone alone, with no significant increase in adverse effects over six months .
Data Tables
Vergleich Mit ähnlichen Verbindungen
Seretide is often compared to other combination inhalers used for asthma and COPD treatment, such as Symbicort and Advair:
Symbicort: Contains formoterol and budesonide. Like this compound, it combines a long-acting beta-2 agonist with an inhaled corticosteroid.
Uniqueness
This compound’s unique combination of salmeterol and fluticasone propionate provides a balance of long-acting bronchodilation and anti-inflammatory effects, making it highly effective for managing chronic respiratory conditions .
Similar Compounds
Symbicort: Formoterol and budesonide
Advair: Salmeterol and fluticasone propionate
Dulera: Formoterol and mometasone furoate
Biologische Aktivität
Seretide, a combination inhaler containing salmeterol (a long-acting beta-agonist) and fluticasone propionate (an inhaled corticosteroid), is widely used in the management of asthma and chronic obstructive pulmonary disease (COPD). This article explores its biological activity, efficacy, and safety based on various studies and clinical trials.
Salmeterol : As a selective long-acting beta2-adrenoceptor agonist, salmeterol binds to the exo-site of the beta2 receptor, providing prolonged bronchodilation lasting over 12 hours. It effectively inhibits the release of mast cell mediators such as histamine and leukotrienes, which are involved in bronchoconstriction. This action helps prevent both early and late-phase allergic responses.
Fluticasone Propionate : This corticosteroid acts by reducing inflammation in the airways. It inhibits the migration of inflammatory cells and the release of cytokines and other mediators that contribute to airway hyperresponsiveness. The combination of salmeterol and fluticasone allows for improved lung function and reduced exacerbation rates compared to either drug alone.
Clinical Efficacy
Several studies have evaluated the efficacy of this compound in patients with asthma and COPD:
-
Spirometric Improvements : A study comparing this compound with a generic fluticasone/salmeterol product found that while both improved spirometric indices (FEV1, FVC), this compound demonstrated superior efficacy in enhancing FEV1 and FEV1/FVC ratios after treatment .
Treatment Group FEV1 Improvement (mL) FEV1/FVC Improvement This compound 101 Significant Fluticort plus® 29 Not significant - Asthma Control : Another randomized trial showed that this compound significantly reduced asthma exacerbations compared to formoterol/budesonide, with fewer nocturnal symptoms reported . The mean rate of exacerbations was lower in the this compound group (0.472) compared to the formoterol/budesonide group (0.735) (p < 0.001).
-
Quality of Life Improvements : The St George's Respiratory Questionnaire (SGRQ) scores indicated improved quality of life for patients using this compound, particularly in symptom control, activity, and impact domains .
SGRQ Domain Baseline Score (this compound) Post-Treatment Score Symptoms Higher Lower Activity Higher Lower Impact Higher Lower
Safety Profile
This compound has been shown to have a favorable safety profile, with a low incidence of adverse events. In clinical trials, serious adverse events were comparable between this compound and other treatment groups . Common side effects include throat irritation, cough, and headache. Importantly, there were no significant differences in cardiovascular events or other serious complications between treatment groups.
Case Studies
- Case Study on Severe Asthma : A pragmatic trial involving patients with severe asthma controlled on this compound showed that switching to a different inhaler maintained asthma control without exacerbations over a 12-week period .
- Long-Term Efficacy : In long-term studies involving patients with moderate to severe asthma, this compound was associated with sustained improvements in lung function and quality of life over extended periods .
Eigenschaften
IUPAC Name |
[(6S,8S,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate;2-(hydroxymethyl)-4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31F3O5S.C25H37NO4/c1-5-20(31)33-25(21(32)34-12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4;27-20-23-18-22(13-14-24(23)28)25(29)19-26-15-7-1-2-8-16-30-17-9-6-12-21-10-4-3-5-11-21/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3;3-5,10-11,13-14,18,25-29H,1-2,6-9,12,15-17,19-20H2/t13-,15+,16+,18+,19+,22+,23+,24?,25+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAZJTUGSQOFHG-IAVNQIGZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SCF.C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H](C3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)SCF.C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H68F3NO9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
916.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136112-01-1 | |
Record name | Fluticasone propionate mixture with Salmeterol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136112011 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.